molecular formula C21H24ClN3O2 B4107100 N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE

N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE

Cat. No.: B4107100
M. Wt: 385.9 g/mol
InChI Key: LCCBVEFSVOWZDY-UHFFFAOYSA-N
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Description

N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE typically involves the reaction of 3-chlorophenylpiperazine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide
  • N-(4-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide
  • N-(4-{[4-(3-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide

Uniqueness

N-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BUTANAMIDE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the butanamide moiety also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-2-4-20(26)23-18-9-7-16(8-10-18)21(27)25-13-11-24(12-14-25)19-6-3-5-17(22)15-19/h3,5-10,15H,2,4,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCBVEFSVOWZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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